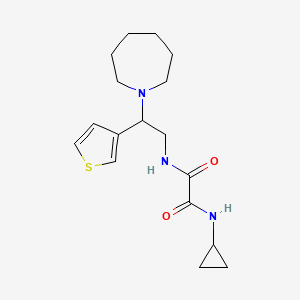

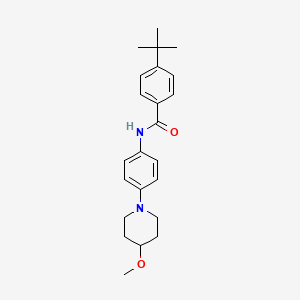

![molecular formula C17H15N3OS B2499977 N-([2,3'-联吡啶]-4-基甲基)-5-甲基噻吩-2-基甲酰胺 CAS No. 1903125-90-5](/img/structure/B2499977.png)

N-([2,3'-联吡啶]-4-基甲基)-5-甲基噻吩-2-基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as thiophene carboxamides and bipyridine derivatives. These compounds are of interest due to their potential applications in radiosensitization, bioreductive cytotoxicity, and as ligands for metal complexes with possible antioxidant and antitumor activities .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of thiophenecarbonyl chloride with amines or the modification of existing pyridine or thiophene derivatives. For example, nitrothiophene carboxamides with aminoalkyl side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamine . Similarly, a compound with a thiophene carboxamide moiety was synthesized and characterized by various methods, including FT-IR and NMR . These methods could potentially be adapted for the synthesis of "N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. For instance, the crystal structure of a thiophene carboxamide derivative was determined, revealing its crystallization in the monoclinic system . These techniques would be essential for confirming the molecular structure of "N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide" once synthesized.

Chemical Reactions Analysis

The papers describe various chemical reactions involving thiophene carboxamides, such as epoxidation, nucleophilic substitution, and cyclization reactions . These reactions are crucial for introducing functional groups and modifying the molecular structure to achieve desired properties. The synthesis of "N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide" would likely involve similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their crystallization, melting points, and vibrational frequencies as determined by spectroscopic methods . The antibacterial activity of some thiophene carboxamide derivatives has also been reported . The compound of interest would be expected to have distinct physical and chemical properties that could be analyzed using similar methods.

科学研究应用

合成和化学性质

已有多项研究专注于合成和化学表征类似于N-([2,3'-联吡啶]-4-基甲基)-5-甲基噻吩-2-羧酰胺的化合物。例如,评估了一系列带有碱性或亲电取代基的硝基噻吩的合成,以探讨其作为放射增敏剂和生物还原活化细胞毒素的潜力,突显了这类化合物的化学多样性和潜在的治疗应用(Threadgill et al., 1991)。此外,通过钴催化烷基格氏试剂与苯甲酰胺和2-苯基吡啶衍生物的偶联反应,通过定向C-H键活化在空气中展示了化学反应性和创造复杂分子以供进一步研究的潜力(Chen et al., 2011)。

生物应用和潜在的治疗用途

有关与N-([2,3'-联吡啶]-4-基甲基)-5-甲基噻吩-2-羧酰胺相关的化合物的生物应用和潜在的治疗用途的研究正在进行。例如,对水介导合成的6-氨基-5-氰基-2-氧代-N-(吡啶-2-基)-4-(对甲苯基)-2H-[1,2'-联吡啶]-3-羧酰胺及类似化合物进行了非线性光学(NLO)性质和分子对接分析,表明通过抑制微管聚合可能具有抗癌活性的潜力(Jayarajan et al., 2019)。

抗病毒和抗癌研究

对伊索尼科丁基腙的席夫碱和2-氮杂环己酮的合成和评价作为潜在的抗抑郁和智力增强剂进一步展示了类似化合物可能展现的广泛生物活性范围,显示了开发中枢神经系统活性剂的潜力(Thomas et al., 2016)。

催化和化学工程

研究还延伸到催化和化学工程应用,如通过铑(III)催化的与亚砜叶烯的C3-H酰甲基化反应选择性地对[2,2'-联吡啶]-6-羧酰胺进行反应,展示了创造高度选择性和功能化化学产品以供各种应用的潜力(Yu et al., 2019)。

作用机制

Target of Action

Bipyridine derivatives are known to strongly coordinate with metal centers . This suggests that the compound could potentially interact with metal ions or metalloproteins in biological systems.

Mode of Action

It’s known that bipyridine derivatives can act as ligands for metal ions, facilitating various biochemical reactions . The compound’s interaction with its targets could lead to changes in the biochemical processes involving these metal ions or metalloproteins.

Biochemical Pathways

The interaction of bipyridine derivatives with metal ions can influence a variety of biochemical pathways, particularly those involving metalloproteins .

Pharmacokinetics

The pharmacokinetics of similar bipyridine derivatives have been studied . These studies could provide insights into the potential ADME properties of the compound.

Result of Action

The interaction of bipyridine derivatives with metal ions can lead to changes in the function of metalloproteins, potentially affecting various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s ability to interact with its targets . Furthermore, the compound’s action could be influenced by the presence of specific metal ions in the environment .

安全和危害

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

未来方向

属性

IUPAC Name |

5-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-4-5-16(22-12)17(21)20-10-13-6-8-19-15(9-13)14-3-2-7-18-11-14/h2-9,11H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPWCQGRPPQRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

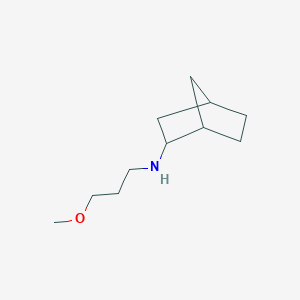

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

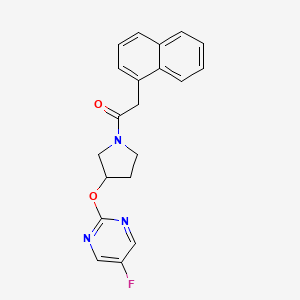

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)

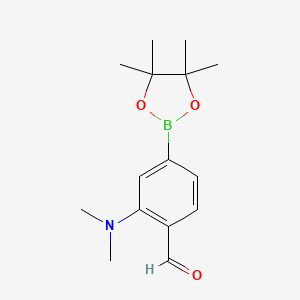

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)